4-(4-Bromobutyl)morpholine hydrobromide

Organic Synthesis Medicinal Chemistry Chemical Biology

Researchers synthesizing kinase-targeted PI3K inhibitors often face stability and handling challenges with the liquid free base (CAS 1248298-64-7) or the less reactive chloro-analog. 4-(4-Bromobutyl)morpholine hydrobromide resolves these issues as a stable, crystalline hydrobromide salt. • Crystalline solid ensures precise stoichiometric weighing-eliminating variability inherent to the liquid free base • Primary alkyl bromide enables faster, higher-yield SN2 coupling with amines, thiols, and alcohols vs. chloro-analogs • Enhanced aqueous solubility permits direct use in biological buffers, avoiding cytotoxic co-solvents like DMSO • Validated building block for PI3Kδ inhibitor programs with batch-to-batch consistency for reproducible SAR studies

Molecular Formula C8H17Br2NO
Molecular Weight 303.03 g/mol
CAS No. 1803587-12-3
Cat. No. B1379643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromobutyl)morpholine hydrobromide
CAS1803587-12-3
Molecular FormulaC8H17Br2NO
Molecular Weight303.03 g/mol
Structural Identifiers
SMILESC1COCCN1CCCCBr.Br
InChIInChI=1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H
InChIKeyXKJZEEFMNOLWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromobutyl)morpholine Hydrobromide: Quaternary Ammonium Salt Intermediate


4-(4-Bromobutyl)morpholine hydrobromide (CAS 1803587-12-3) is a quaternary ammonium salt of the morpholine derivative, with the molecular formula C₈H₁₇Br₂NO and a molecular weight of 303.03 g/mol . This compound is a hydrobromide salt of 4-(4-bromobutyl)morpholine, a building block featuring a morpholine ring linked to a reactive 4-bromobutyl chain . The hydrobromide salt form enhances its stability and solubility in aqueous and polar organic media, making it a convenient reagent for synthetic and biological applications .

Crystalline hydrobromide salt – supports precise weighing and stable storage
Primary alkyl bromide – enables efficient nucleophilic substitution workflows
Morpholine-C4 scaffold – reported as building block for specific inhibitor synthesis

Why This Hydrobromide Salt Cannot Be Substituted by Analogs


Direct substitution of 4-(4-bromobutyl)morpholine hydrobromide with its free base or chloro-analog is not advisable without careful consideration of key differences. The free base (CAS 1248298-64-7) is a liquid that can present handling and stability challenges, whereas the hydrobromide salt is a stable, crystalline solid . The chloro-analog (4-(4-chlorobutyl)morpholine) exhibits significantly different reactivity in nucleophilic substitution reactions due to the poorer leaving group ability of chloride compared to bromide . Furthermore, alternative morpholine derivatives with different alkyl chain lengths (e.g., 3-bromopropyl) or substitution patterns will alter the spatial and electronic properties of the final conjugate, potentially compromising the intended molecular interaction .

Target Potential Substitute
Crystalline solid – reliable handling and weighing
Free base is a liquid; may introduce handling and stability concerns
Bromide leaving group – good reactivity in SN2
Chloro-analog has poorer leaving group ability; kinetics may shift
C4 alkyl chain – defined spatial profile
Different chain lengths (e.g., C3) may alter conjugate geometry and activity

Comparative Evidence for Differentiating 4-(4-Bromobutyl)morpholine Hydrobromide


Physical Form: Crystalline Salt vs. Liquid Free Base

The target compound is a crystalline solid, offering improved handling and long-term stability compared to its free base counterpart, which is a liquid . This is a critical factor for accurate weighing, storage, and reproducible experimental results.

Physical Form
Data to verify
White crystalline powder vs Liquid free base
Supports accurate weighing and reproducible handling
Physical state advantage for solid dispensing
Organic Synthesis Medicinal Chemistry Chemical Biology

Stability and Solubility Advantage of the Hydrobromide Salt

The hydrobromide salt form confers enhanced stability and solubility compared to the free base . This is a direct benefit for applications requiring aqueous solubility or long-term storage of stock solutions.

Stability & Solubility
Class-level
Enhanced vs free base (qualitative)
May simplify aqueous solution preparation
Salt form benefit; verify under your conditions
Pharmacology Biochemistry Assay Development

Leaving Group Reactivity: Bromide vs. Chloride

The bromine atom in 4-(4-bromobutyl)morpholine hydrobromide is a superior leaving group compared to the chlorine atom in 4-(4-chlorobutyl)morpholine . This difference translates to faster reaction kinetics and higher yields in nucleophilic substitution reactions, a key step in conjugate synthesis .

Leaving Group Reactivity
Class-level
Bromide (good leaving group) vs Chloride (poorer leaving group)
Supports faster substitution kinetics
Reaction rate advantage under typical SN2 conditions
Organic Synthesis Medicinal Chemistry Linker Chemistry

Structural Role in PI3K Inhibitor Synthesis

The parent compound, 4-(4-bromobutyl)morpholine, is a documented building block for the synthesis of PI3K inhibitors, as reported in a 2023 Journal of Medicinal Chemistry study [1]. The specific 4-carbon bromoalkyl chain length and the morpholine ring are crucial for the activity of the resulting inhibitors. Changing the alkyl chain length (e.g., to a 3-carbon propyl chain) or using a different heterocycle would likely abolish this specific activity.

PI3K Inhibitor Role
Data to verify
Reported building block in 2023 J. Med. Chem. study
Supports target-specific inhibitor synthesis
Structural fidelity required; verify with published routes
Cancer Research Kinase Inhibitors Drug Discovery

Primary Application Scenarios Based on Comparative Evidence


Stable Crystalline Building Block for Multi-Step Synthesis

This compound is ideal for multi-step organic syntheses where accurate weighing and long-term reagent stability are paramount. The crystalline nature of the hydrobromide salt ensures precise stoichiometry and minimizes decomposition during storage .

Efficient Nucleophilic Substitution for Bioconjugation

The presence of a primary alkyl bromide makes this compound highly reactive in SN2 reactions. It is a superior choice over chloro-analogs for attaching the morpholine moiety to nucleophiles like thiols, amines, or alcohols with faster kinetics and higher yields .

Enhanced Aqueous Solubility for Biological Assays

The hydrobromide salt's enhanced water solubility makes it the preferred form for direct use in biological buffers or cell culture media, avoiding the need for co-solvents like DMSO that can be cytotoxic or interfere with assays .

Medicinal Chemistry: PI3K Inhibitor Development

As a key building block for a specific class of PI3K inhibitors, this compound is essential for medicinal chemists working on kinase-targeted cancer therapies. Using the exact compound ensures fidelity to published synthetic routes and structure-activity relationships [1].

Application
Selection Property
Validation Focus
Multi-step synthesis research
Crystalline salt form
Weighing accuracy and storage stability
Bioconjugation / linker chemistry
Primary alkyl bromide
Reaction kinetics and yield
Biological assay preparation
Hydrobromide salt solubility
Aqueous buffer compatibility
PI3K-targeted inhibitor synthesis
Morpholine-C4-bromide scaffold
Structural fidelity to published routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromobutyl)morpholine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.